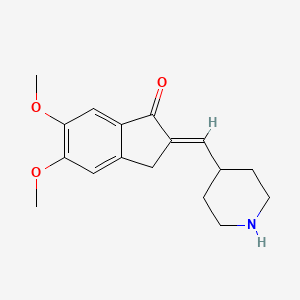
5,6-Dimethoxy-2-(piperidin-4-yl)methyleneindan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-(4-piperidinylmethylene)- is a complex organic compound with a unique structure that includes an indenone core, methoxy groups, and a piperidinylmethylene substituent
Métodos De Preparación
The synthesis of 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-(4-piperidinylmethylene)- can be achieved through several synthetic routes. One common method involves the Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one reacts with nucleophiles such as piperidine under controlled conditions . The reaction typically requires a solvent like dichloromethane and a base to facilitate the addition. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-(4-piperidinylmethylene)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or hydride donors, converting the compound into its reduced forms.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-(4-piperidinylmethylene)- has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as therapeutic agents for treating diseases such as Alzheimer’s and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and materials.
Material Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-(4-piperidinylmethylene)- involves its interaction with molecular targets such as enzymes and receptors. For example, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s.
Comparación Con Compuestos Similares
1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-(4-piperidinylmethylene)- can be compared with other similar compounds such as:
1-Indanone: A simpler analog without the methoxy and piperidinylmethylene substituents.
5,6-Dimethoxy-1-indanone: Similar structure but lacks the piperidinylmethylene group.
2-Methylene-2,3-dihydro-1H-inden-1-one: Lacks the methoxy groups and piperidinylmethylene substituent.
The uniqueness of 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-(4-piperidinylmethylene)- lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H21NO3 |
|---|---|
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
(2E)-5,6-dimethoxy-2-(piperidin-4-ylmethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C17H21NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h7,9-11,18H,3-6,8H2,1-2H3/b13-7+ |
Clave InChI |
MDJVFLZZPSQKFM-NTUHNPAUSA-N |
SMILES isomérico |
COC1=C(C=C2C(=C1)C/C(=C\C3CCNCC3)/C2=O)OC |
SMILES canónico |
COC1=C(C=C2C(=C1)CC(=CC3CCNCC3)C2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


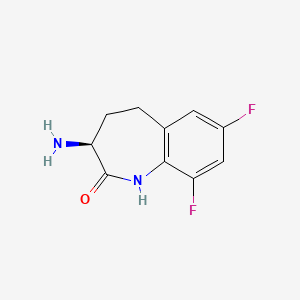
![2-(Propan-2-yl)-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12337695.png)
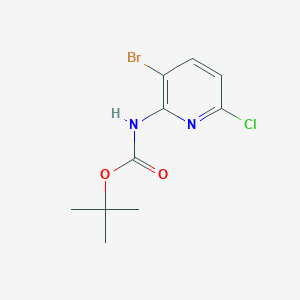
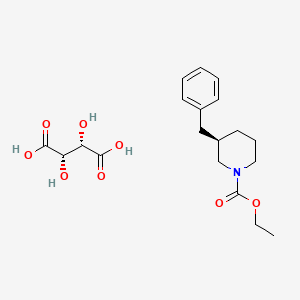
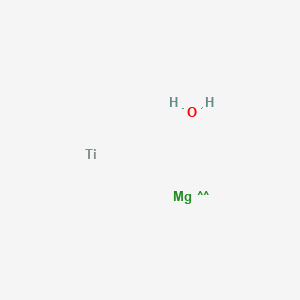
![(2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid](/img/structure/B12337718.png)
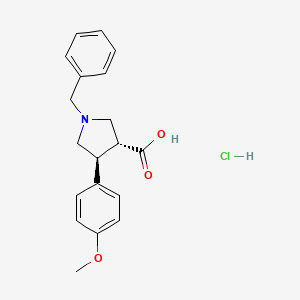
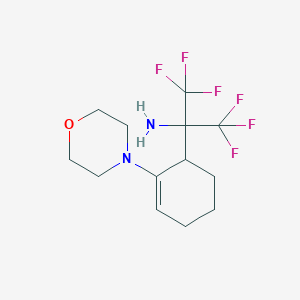
![tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B12337758.png)

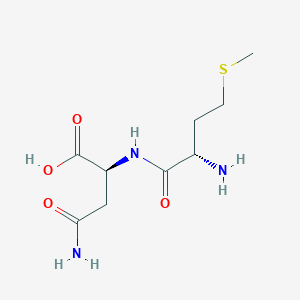
![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)
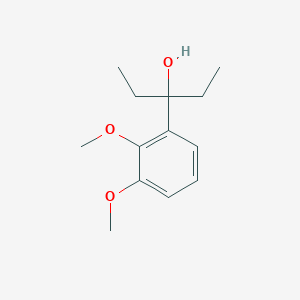
![4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12337810.png)
